tert-Butyl 2-((cyclopropylamino)methyl)piperidine-1-carboxylate
Description
Chemical Structure and Properties The compound tert-butyl 2-((cyclopropylamino)methyl)piperidine-1-carboxylate (CAS: 1289386-32-8, Molecular Formula: C₁₄H₂₅N₂O₂) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a cyclopropylaminomethyl substituent at the 2-position of the piperidine ring. This structural motif is common in medicinal chemistry for modulating solubility, stability, and bioactivity . Its molecular weight is 265.36 g/mol, and it is typically stored at 2–8°C in sealed, dry conditions .
Properties
IUPAC Name |
tert-butyl 2-[(cyclopropylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-4-6-12(16)10-15-11-7-8-11/h11-12,15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPTUGIYLZWTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693561 | |
| Record name | tert-Butyl 2-[(cyclopropylamino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-32-8 | |
| Record name | 1-Piperidinecarboxylic acid, 2-[(cyclopropylamino)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-[(cyclopropylamino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperidine
The first step involves protecting the primary amine of piperidine using di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds under mild basic conditions (e.g., aqueous sodium hydroxide or triethylamine) to yield tert-butyl piperidine-1-carboxylate:
Key Conditions :
Introduction of the Aminomethyl Group at C2
Functionalizing the 2-position requires strategic C–H activation or pre-functionalized intermediates. One approach involves lithiation-alkylation :
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Lithiation : Deprotonation of the 2-position using lithium diisopropylamide (LDA) at −78°C.
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Electrophilic Quenching : Reaction with formaldehyde or iodomethane to install a hydroxymethyl or methyl group, respectively.
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Conversion to Aminomethyl : The hydroxymethyl group is oxidized to a ketone (e.g., using PCC), followed by reductive amination with ammonia to yield the aminomethyl substituent.
Alternative Route :
Direct alkylation of Boc-piperidine with 2-bromomethylpiperidine under SN2 conditions, though this method risks over-alkylation.
Reductive Amination with Cyclopropanecarbaldehyde
The final step involves converting the primary amine of the 2-aminomethyl group to a cyclopropylamino moiety via reductive amination :
Procedure :
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Imine Formation : React 2-aminomethyl-Boc-piperidine with cyclopropanecarbaldehyde in methanol.
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Reduction : Add sodium cyanoborohydride (NaBH3CN) to reduce the imine intermediate.
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Purification : Isolate the product via column chromatography (eluent: CH2Cl2/MeOH 50:1).
Key Data :
Characterization and Analytical Data
Spectroscopic Analysis
Physicochemical Properties
Comparative Analysis of Synthetic Routes
Reductive Amination vs. Nucleophilic Substitution
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Reductive Amination : Higher yields (71–86%) and milder conditions, but requires careful control of stoichiometry.
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Nucleophilic Substitution : Limited by poor leaving-group reactivity and competing elimination.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((cyclopropylamino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the cyclopropylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl 2-((cyclopropylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((cyclopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers on the Piperidine Ring
tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS: 1353989-88-4)
- Structural Difference: The cyclopropylaminomethyl group is at the 3-position of the piperidine ring instead of the 2-position.
- For example, the 3-substituted derivative may exhibit reduced conformational flexibility compared to the 2-substituted analog .
tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (BD287865)
- Structural Difference: A pyrimidinylamino group with a methylthio substituent is introduced at the 4-position of the piperidine ring.
Substituent Variations
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (BD287894)
- Structural Difference: An ethoxy-substituted pyrimidinyl group replaces the cyclopropylamino moiety.
- However, this may reduce BBB penetration compared to the more hydrophobic cyclopropylamino analog .
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 156185-63-6)
- Structural Difference: A 3-hydroxypropyl chain replaces the cyclopropylaminomethyl group at the 4-position.
- However, the absence of the cyclopropyl group may reduce metabolic stability .
Ring Size Variations
tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate (CAS: 1289387-44-5)
Key Research Findings
Positional Isomerism : Substitution at the 2-position of piperidine (target compound) vs. 3- or 4-positions (analogs) leads to distinct bioactivity profiles. For example, 2-substituted derivatives often exhibit enhanced receptor binding due to optimal spatial arrangement .
Cyclopropylamino Group: This moiety contributes to metabolic stability by resisting oxidative degradation, a common issue with alkylamino groups .
Pyrrolidine vs. Piperidine : The pyrrolidine analog’s reduced ring size may limit its utility in targets requiring extended binding pockets, despite improved synthetic accessibility .
Biological Activity
tert-Butyl 2-((cyclopropylamino)methyl)piperidine-1-carboxylate, with the CAS number 1289386-32-8, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- Density : 1.05 g/cm³
The compound is believed to interact with various biological targets, primarily through its piperidine structure, which is known to influence neurotransmitter systems and exhibit analgesic properties. The cyclopropylamino group may enhance selectivity towards specific receptors, potentially contributing to its pharmacodynamic profile.
Antimicrobial Properties
Recent studies have highlighted the compound's activity against Mycobacterium tuberculosis (Mtb). In a series of experiments, derivatives of piperidine compounds were shown to inhibit the MenA enzyme in the menaquinone biosynthetic pathway, crucial for the survival of Mtb under hypoxic conditions. The reported IC50 values for related compounds ranged from 13 to 22 μM, indicating moderate potency against this pathogen .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the piperidine ring and substituents significantly affect biological activity. For instance, the introduction of cyclopropyl groups has been associated with improved binding affinity and selectivity towards target enzymes involved in bacterial metabolism .
Study 1: Inhibition of Mycobacterial Growth
A notable study investigated the efficacy of this compound as a MenA inhibitor. The compound demonstrated synergistic effects when used in combination with other antimicrobial agents, leading to nearly complete sterilization of Mtb in vivo within two weeks .
Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of similar piperidine derivatives, revealing potential applications in treating neurological disorders. The compounds showed promise in modulating neurotransmitter release, particularly serotonin and dopamine, which are critical in mood regulation and cognitive functions .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 1289386-32-8 |
| Molecular Formula | C14H26N2O2 |
| Molecular Weight | 254.37 g/mol |
| Density | 1.05 g/cm³ |
| Antimicrobial IC50 (Mtb) | 13 - 22 μM |
| Neurotransmitter Modulation | Serotonin/Dopamine |
Q & A
Q. Characterization :
- TLC monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- NMR (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the Boc group (δ ~1.4 ppm, singlet) and cyclopropyl protons (δ ~0.5-1.2 ppm) .
- Mass spectrometry verifies molecular weight (expected m/z ~268.39 for [M+H]⁺) .
Basic: How are analytical techniques like NMR and TLC applied to verify purity and structure?
- TLC : Use silica plates with UV visualization. Compare spots of intermediates and final product against standards. A single spot at the expected Rf confirms purity .
- NMR : Analyze splitting patterns (e.g., cyclopropyl protons as multiplet, piperidine ring protons as broad signals due to restricted rotation) .
- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can researchers optimize reaction yields when introducing the cyclopropylamino-methyl substituent?
- Key Variables :
- Temperature : Lower temperatures (0–5°C) reduce side reactions during amination .
- Catalysts : Nickel or palladium catalysts improve cyclopropane ring stability .
- Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution efficiency .
- Yield Analysis : Design a factorial experiment varying these parameters. Use ANOVA to identify significant factors (e.g., solvent polarity contributes 40% to yield variance) .
Advanced: How should contradictory data on biological activity between structural analogs be resolved?
- Case Study : If analog A shows higher receptor affinity than analog B despite similar structures:
- Structural Analysis : Compare X-ray crystallography or computational docking to identify steric/electronic differences (e.g., cyclopropyl orientation) .
- Assay Conditions : Control for pH, solvent (DMSO concentration), and protein batch variability .
- Statistical Validation : Perform dose-response curves (IC50) in triplicate and apply Student’s t-test (p < 0.05) .
Advanced: What computational strategies predict the compound’s pharmacokinetic properties?
- Tools : Use Schrödinger’s QikProp or SwissADME to estimate:
- LogP : ~2.8 (moderate lipophilicity due to Boc and cyclopropyl groups) .
- Metabolic Stability : Cytochrome P450 interactions predicted via docking (CYP3A4 as primary metabolizer) .
- Validation : Compare in silico results with in vitro microsomal assays .
Advanced: How does the cyclopropylamino group influence stability under acidic/basic conditions?
- Acidic Conditions (pH < 3) : The Boc group hydrolyzes, exposing the piperidine amine. Cyclopropyl remains stable but may undergo ring-opening at >80°C .
- Basic Conditions (pH > 10) : Cyclopropylamine may detach via nucleophilic attack, forming piperidine derivatives. Monitor via HPLC .
- Mitigation : Store at 4°C in inert atmospheres (argon) to prevent degradation .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
-
Structural Variants :
Modification Biological Impact (Example) Reference Replace cyclopropyl with methyl 10× lower receptor affinity Remove Boc group Increased cytotoxicity -
Methodology :
- Synthesize analogs with systematic substitutions.
- Test in vitro (e.g., enzyme inhibition, cell viability).
- Use QSAR models to correlate structural features with activity .
Advanced: What are the toxicological assessment strategies given limited data?
- In Silico Tools : Predict LD50 using ProTox-II (estimated 300 mg/kg, Category 4 acute toxicity) .
- In Vitro : Perform Ames test for mutagenicity and hepatocyte assays for hepatic toxicity .
- Precaution : Use PPE (nitrile gloves, respirators) and fume hoods during handling .
Advanced: How to analyze degradation products under forced-stress conditions?
- Conditions : Expose to UV light (40°C, 75% RH) for 48 hours .
- Analysis :
- HPLC-DAD : Detect degradation peaks (e.g., de-Boc product at RT 8.2 min).
- LC-MS/MS : Identify fragments (m/z 224.3 for piperidine-cyclopropylamine) .
Advanced: How to resolve discrepancies in reported synthetic yields?
- Root Causes :
- Impurity in starting materials (e.g., tert-butyl chloroformate purity <98%) .
- Incomplete amination due to moisture-sensitive conditions .
- Resolution :
- Validate starting material purity via GC-MS.
- Repeat reactions under anhydrous conditions (molecular sieves, Schlenk line) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
